molecular formula C8H9ClN2 B12291724 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B12291724
M. Wt: 168.62 g/mol
InChI Key: BSEZNDYKIPLRQN-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 98490-61-0) is a chlorinated tetrahydro-naphthyridine derivative with the molecular formula C₈H₉ClN₂ and a molecular weight of 168.62 g/mol . It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and central nervous system (CNS) therapeutics. The compound’s stability under standard storage conditions (2–8°C) and its reactivity in substitution and hydrogenolysis reactions make it a versatile building block in organic chemistry .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C8H9ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2

InChI Key

BSEZNDYKIPLRQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(C=C2NC1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through several methods. One common approach involves the hydrogenation of 1,5-naphthyridine derivatives. This process typically uses hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and various substituted naphthyridine derivatives .

Scientific Research Applications

Biological Activities

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds show significant antibacterial properties. For instance, studies have demonstrated that certain derivatives are more potent than established antibiotics like ciprofloxacin against various bacterial strains including Staphylococcus and Pseudomonas aeruginosa .
  • Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in treating metabolic disorders .
  • Antitumor Properties : There is evidence supporting the antitumor activity of naphthyridine derivatives. Compounds within this class have been investigated for their efficacy against different cancer types .

Therapeutic Applications

The diverse biological activities of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine open avenues for various therapeutic applications:

Therapeutic Area Potential Applications
Antimicrobial Agents Effective against resistant bacterial strains
Antitumor Agents Investigated for efficacy against different cancers
Metabolic Disorders Potential enzyme inhibitors for metabolic pathways

Case Studies and Research Findings

Several studies have highlighted the effectiveness of naphthyridine derivatives in clinical and preclinical settings:

  • A study demonstrated that a derivative of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus, outperforming traditional antibiotics .
  • Another investigation focused on the antitumor properties of naphthyridine derivatives revealed their potential as effective agents in cancer therapy by targeting specific cellular pathways involved in tumor growth .

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 98490-61-0)
  • Structural Difference : Chlorine substitution at the 5-position instead of 5.
  • Synthesis: Prepared via hydrazinolysis of 5-chloro-1,6-naphthyridine, yielding 5-hydrazino intermediates that are oxidized to the parent compound .
  • Reactivity: The 5-chloro derivative undergoes direct hydrogenolysis to form 7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine (94% yield with Pd/CaCO₃), whereas the 7-chloro analog may require tailored conditions due to steric and electronic differences .
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine (CAS: 1256812-56-2)
  • Structural Difference : Chlorine at the 8-position in a 2,7-naphthyridine scaffold.
  • Properties : Molecular weight 168.62 g/mol (same as the target compound), but distinct logP (1.71 ) due to altered ring topology .
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituent Position Key Reference
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine 98490-61-0 C₈H₉ClN₂ 168.62 7
5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine 98490-61-0 C₈H₉ClN₂ 168.62 5
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine 1256812-56-2 C₈H₉ClN₂ 168.62 8

Halogen-Substituted Analogs

7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 1260667-79-5)
  • Structural Difference : Bromine replaces chlorine at the 7-position.
  • Reactivity : Bromine’s larger atomic radius enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling) compared to chlorine. For example, ethyl 7-bromo-1-ethyl-tetrahydro-1,6-naphthyridine undergoes bromination to form 3,7-dibromo analogs .
  • Physical Properties : Higher molecular weight (213.07 g/mol ) and distinct solubility profiles .
6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride (CAS: 1335053-26-3)
  • Structural Difference : Chlorine at the 6-position in a 2,7-naphthyridine scaffold.
  • Applications : Used in peptide mimetics due to enhanced water solubility from the hydrochloride salt .
Compound Name CAS Halogen Molecular Weight (g/mol) Key Reactivity
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine 98490-61-0 Cl 168.62 Hydrogenolysis, hydrazinolysis
7-Bromo-1,2,3,4-tetrahydro-1,6-naphthyridine 1260667-79-5 Br 213.07 Nucleophilic substitution
6-Chloro-2,7-naphthyridine Hydrochloride 1335053-26-3 Cl 205.08 Peptide synthesis

Functional Group Variations

8-Methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 1806331-60-1)
  • Structural Difference : Methoxy group replaces chlorine at the 8-position.
  • Properties : The electron-donating methoxy group increases ring electron density, altering reactivity in electrophilic substitution reactions .
Dihydro-1,6-naphthyridin-5(6H)-ones (e.g., 12a–12t)
  • Structural Difference : Ketone group at the 5-position in a dihydro scaffold.
  • Synthesis : Prepared via base-catalyzed substitution of 2-chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one with alcohols (yields: 30–60%) .

Hydrogenation State Comparison

7-Chloro-1,6-naphthyridine (Non-hydrogenated Analog)
  • Structural Difference : Fully aromatic naphthyridine ring.
  • Reactivity: More resistant to hydrogenolysis due to aromatic stabilization, requiring harsher conditions (e.g., Pd/C, H₂, acetic acid) for reduction .
7-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • Structural Difference : Partial saturation (tetrahydro vs. dihydro).
  • Applications : Enhanced conformational flexibility makes it suitable for CNS drug candidates .

Biological Activity

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound belongs to the naphthyridine family and exhibits various pharmacological properties, making it a subject of interest in both academic and pharmaceutical research.

  • Chemical Formula : C8_8H9_9ClN2_2
  • Molecular Weight : 168.62 g/mol
  • Structure : The compound features a bicyclic structure with a chlorine substituent at the 7-position of the naphthyridine core.

Biological Activities

Research has highlighted several biological activities associated with 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine:

1. Antimicrobial Properties

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has demonstrated significant antimicrobial effects against various pathogens. Studies indicate its effectiveness against Gram-positive and Gram-negative bacteria. For instance:

  • Efficacy Against Bacteria : Research shows that naphthyridine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Activity

The compound has been investigated for its potential anticancer properties. Some derivatives have shown promise as antitumor agents:

  • Mechanism of Action : It is believed that these compounds may interfere with cancer cell proliferation through various biochemical pathways .

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli.
AnticancerPotential to inhibit tumor growth; mechanism involves cell cycle disruption.
AntiviralSome derivatives exhibit antiviral activity against specific viruses.

Case Study: Antimicrobial Efficacy

A study published in MDPI demonstrated that 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine exhibited substantial activity against ciprofloxacin-resistant strains of bacteria. This highlights its potential as a therapeutic agent in treating resistant infections .

The exact biochemical pathways affected by 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine are still under investigation. However, preliminary findings suggest that it may act by:

  • Inhibiting DNA synthesis in bacterial cells.
  • Interfering with cellular signaling pathways involved in cancer proliferation .

Q & A

Q. What are the standard synthetic routes for 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine?

The synthesis typically starts with halogenated pyridine derivatives. For example, 3-bromopicoline undergoes cyclization under basic conditions to form the tetrahydro-1,6-naphthyridine core, followed by chlorination at the 7-position using POCl₃ or SOCl₂ . Catalytic dehydrogenation of tetrahydro intermediates in mesitylene at 200°C for 3 hours can also yield the naphthyridine structure .

Q. How is the structure of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine confirmed in synthetic studies?

Structural confirmation relies on spectroscopic methods. ¹H NMR (δ 1.5–2.5 ppm for methylene groups) and mass spectrometry (MS) are routine, with high-resolution MS (HRMS) providing exact mass validation. X-ray crystallography resolves ambiguities in fused-ring systems .

Q. What analytical challenges arise in characterizing derivatives of this compound?

Key challenges include distinguishing regioisomers and confirming substitution patterns. 2D NMR techniques (HSQC, HMBC) map proton-carbon correlations, while HPLC (>98% purity) ensures product integrity .

Q. What purification techniques are effective for isolating this compound?

Column chromatography (silica gel with dichloromethane/methanol gradients) and recrystallization from ethanol/water (7:3) yield high-purity crystals. Melting point analysis and HPLC confirm purity .

Q. What are typical reaction pathways under basic conditions?

Nucleophilic substitution at C7 occurs with oxygen/nitrogen nucleophiles in polar solvents (e.g., DMF). Competing elimination to dihydro derivatives is minimized by temperature control (<100°C) .

Advanced Research Questions

Q. How can catalytic dehydrogenation be optimized for tetrahydro-naphthyridine intermediates?

Reaction efficiency depends on solvent choice and temperature. Mesitylene at 200°C for 3 hours achieves full dehydrogenation, while lower temperatures (150°C) favor partial conversion. Catalyst loading (e.g., Pd/C) and inert atmospheres prevent side reactions .

Q. What strategies enable selective substitution at the 7-chloro position?

Controlled nucleophilic substitution with amines/alkoxides in DMF at 80–100°C retains the tetrahydro core. Hydrazinolysis in ethanol (room temperature, 4 days) achieves selective substitution without ring opening . Transition metal catalysis (Pd/C, H₂) allows dechlorination for further derivatization .

Q. How do reaction conditions influence hydrogenolysis outcomes?

Pd/C in acetic acid/ethanol under atmospheric H₂ selectively removes chloro groups (60% yield). Harsher conditions (e.g., higher pressure) risk over-reduction. Competing elimination is mitigated by pH neutrality .

Q. What contradictory findings exist regarding stability under acidic hydrolysis?

Some studies report stability in dilute HCl at reflux , while others note partial dehydrogenation. Discrepancies may arise from substituent electronic effects, necessitating case-by-case TLC monitoring .

Q. How can computational chemistry predict reactivity patterns?

Density functional theory (DFT) calculates Fukui indices to identify electrophilic centers. Molecular docking models interactions with biological targets (e.g., kinase enzymes), guiding bioactivity assessments .

Methodological Considerations

  • Yield Optimization : Use 1,4-dioxane/water mixtures to enhance intermediate solubility .
  • Data Contradictions : Resolve synthetic discrepancies (e.g., starting material costs vs. scalability ) by cross-referencing multiple protocols.
  • Reproducibility : Document reaction parameters (solvent, catalyst, temperature) and validate via independent replication.

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